4-Nitro-N-(quinolin-8-yl)benzamide is an organic compound classified as an amide, specifically a derivative of quinoline. Its chemical formula is , and it features a nitro group attached to the benzamide moiety. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
This compound can be synthesized from readily available precursors, primarily involving quinoline derivatives and nitro-substituted benzamides. It belongs to the class of compounds known as quinoline derivatives, which are recognized for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities.
The synthesis of 4-nitro-N-(quinolin-8-yl)benzamide typically involves the following steps:
The general procedure involves:
The molecular structure of 4-nitro-N-(quinolin-8-yl)benzamide features:
Crystallographic studies reveal that the compound exhibits a twisted conformation due to steric hindrance between the nitro group and the quinoline ring. The bond lengths and angles conform to typical values observed in similar amides .
4-Nitro-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Technical details indicate that these reactions require careful control of conditions to prevent side reactions or degradation of sensitive functional groups .
The mechanism of action for compounds like 4-nitro-N-(quinolin-8-yl)benzamide often involves interaction with biological targets such as enzymes or receptors. The presence of both the quinoline and nitro functionalities allows for potential binding interactions that can disrupt normal cellular processes.
Studies have shown that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting that 4-nitro-N-(quinolin-8-yl)benzamide may also demonstrate anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .
Relevant data indicates that this compound has been characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
4-Nitro-N-(quinolin-8-yl)benzamide has several scientific uses:
IUPAC Name: 4-Nitro-N-(quinolin-8-yl)benzamideMolecular Formula: C₁₆H₁₁N₃O₃Molecular Weight: 293.28 g/molSMILES: O=C(Nc1cccc2cccnc12)c3ccc(cc3)N+=O [6]
Structural Features:
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell | a=7.523 Å, b=25.031 Å |
c=6.960 Å, β=100.08° | |
Volume | 1290.3 ų |
Z | 4 |
Temperature | 93 K |
Quinoline amides evolved from early antimicrobial agents to targeted therapeutics:
Table 2: Historical Milestones in Quinoline Amide Research
Year | Development | Significance |
---|---|---|
2000 | First report of quinoline amides as MRP1 probes | Identified chemosensitization potential [3] |
2008 | Crystal structure of 4-nitro derivative | Revealed torsional flexibility [3] |
2022 | Anti-influenza quinoline-benzamides | Validated RNA polymerase inhibition [5] |
This compound modulates MRP1-mediated drug efflux:
Table 3: MRP1 Inhibition Profile
Compound | MRP1 Binding IC₅₀ (μM) | Chemosensitization Efficacy |
---|---|---|
N-(quinolin-8-yl)benzamide | 25.8 | Low |
4-Nitro-N-(quinolin-8-yl)benzamide | 4.2 | High (85% reversal at 10 μM) |
2-Nitro-N-(quinolin-8-yl)benzamide | 18.7 | Moderate |
The nitro group confers dual functionality: electron-withdrawing properties and bioreductive activation.
Antiviral Applications:
Anticancer Mechanisms:
Table 4: Bioactivity Spectrum of Key Derivatives
Biological Target | Compound | Activity | Reference |
---|---|---|---|
Influenza PA-PB1 polymerase | 4-[(7-CF₃-quinolin-4-yl)amino]benzamide | EC₅₀ = 22.94 μM (H1N1) | [5] |
MRP1 transporter | 4-Nitro-N-(quinolin-8-yl)benzamide | IC₅₀ = 4.2 μM | [3] |
DNA topoisomerase II | 3-Nitro-N-(quinolin-8-yl)benzamide | IC₅₀ = 9.1 μM | [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7